Cas no 2138577-31-6 (rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- EN300-1297256
- 2138577-31-6
-
- Inchi: 1S/C25H27NO4/c27-24(28)23(12-11-16-13-21(16)15-9-10-15)26-25(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,15-16,21-23H,9-14H2,(H,26,29)(H,27,28)/t16-,21+,23?/m1/s1
- InChI Key: SZHNKGICNHAVDY-FJEIIGRJSA-N
- SMILES: OC(C(CC[C@@H]1C[C@H]1C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 405.19400834g/mol
- Monoisotopic Mass: 405.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 625
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 75.6Ų
rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297256-0.05g |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 0.05g |
$1709.0 | 2023-06-06 | ||
| Enamine | EN300-1297256-0.1g |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 0.1g |
$1791.0 | 2023-06-06 | ||
| Enamine | EN300-1297256-0.25g |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 0.25g |
$1872.0 | 2023-06-06 | ||
| Enamine | EN300-1297256-0.5g |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 0.5g |
$1954.0 | 2023-06-06 | ||
| Enamine | EN300-1297256-1.0g |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 1g |
$2035.0 | 2023-06-06 | ||
| Enamine | EN300-1297256-2.5g |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 2.5g |
$3988.0 | 2023-06-06 | ||
| Enamine | EN300-1297256-5.0g |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 5g |
$5900.0 | 2023-06-06 | ||
| Enamine | EN300-1297256-10.0g |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 10g |
$8749.0 | 2023-06-06 | ||
| Enamine | EN300-1297256-50mg |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 50mg |
$948.0 | 2023-09-30 | ||
| Enamine | EN300-1297256-100mg |
rac-4-[(1R,2R)-2-cyclopropylcyclopropyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2138577-31-6 | 100mg |
$993.0 | 2023-09-30 |
rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
Racemic 4-(1R,2R)-2-Cyclopropylcyclopropyl-2-{(9H-Fluoren-9-Ylmethoxycarbonyl}Amino)Butanoic Acid: A Comprehensive Overview
Racemic 4-(1R,2R)-2-cyclopropylcyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, also known by its CAS number 2138577-31-6, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers of the chiral centers present in its structure. The molecule is characterized by a cyclopropylcyclopropane moiety, which is a unique structural feature that contributes to its stability and reactivity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group further enhances its versatility, making it a valuable intermediate in peptide synthesis and other biochemical applications.
The structure of this compound is intriguing due to the presence of multiple stereogenic centers. The (1R,2R) configuration of the cyclopropylcyclopropane ring system adds complexity to its synthesis and characterization. Recent advancements in stereochemical analysis have enabled researchers to better understand the spatial arrangement of these centers, which is crucial for determining the compound's biological activity. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in controlling the reactivity of the amine and carboxylic acid functionalities present in the molecule.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in drug discovery. The unique electronic and steric properties of cyclopropane rings make them attractive for designing molecules with novel bioactivities. In particular, the cyclopropylcyclopropane system in this compound has shown promise in modulating enzyme activity and receptor binding. Researchers have employed advanced computational methods, such as molecular docking and dynamics simulations, to investigate how this compound interacts with target proteins at the molecular level.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the cyclopropylcyclopropane ring system through [2+1] cycloaddition reactions and the subsequent installation of the Fmoc group via nucleophilic substitution. Recent optimizations in these steps have significantly improved the overall yield and purity of the compound, making it more accessible for large-scale applications.
In terms of applications, this compound has found utility as an intermediate in peptide synthesis. The Fmoc group serves as an excellent protecting group for amino acids during solid-phase synthesis, ensuring high efficiency and specificity in peptide bond formation. Moreover, its chiral centers make it a valuable tool for studying enantioselective reactions and asymmetric catalysis. Recent research has explored its use in constructing complex natural product analogs, demonstrating its potential as a building block for drug development.
The pharmacological properties of this compound are currently under investigation. Early studies suggest that it exhibits moderate activity against certain enzymes and cellular targets, though further research is needed to fully understand its bioavailability and toxicity profile. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to explore its therapeutic potential in areas such as oncology, inflammation, and infectious diseases.
In conclusion, racemic 4-(1R,2R)-2-cyclopropylcyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No: 2138577-31-6) is a multifaceted compound with significant implications for medicinal chemistry and drug discovery. Its unique structure, versatile functional groups, and promising biological properties make it an invaluable tool for researchers in academia and industry alike.
2138577-31-6 (rac-4-(1R,2R)-2-cyclopropylcyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)